N-Methoxy-1-(2-nitrophenyl)methanimine
Description
N-Methoxy-1-(2-nitrophenyl)methanimine is a Schiff base characterized by a methoxy group (-OCH₃) attached to the nitrogen atom and a 2-nitrophenyl substituent. This compound belongs to the broader class of methanimines (imines), which are pivotal in organic synthesis, coordination chemistry, and medicinal applications due to their versatile reactivity and ability to form stable complexes. The 2-nitro group on the phenyl ring introduces electron-withdrawing effects, influencing both chemical stability and intermolecular interactions, while the methoxy group modulates solubility and electronic properties .
Properties
CAS No. |
135436-97-4 |
|---|---|
Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
N-methoxy-1-(2-nitrophenyl)methanimine |
InChI |
InChI=1S/C8H8N2O3/c1-13-9-6-7-4-2-3-5-8(7)10(11)12/h2-6H,1H3 |
InChI Key |
MAQWLSRVNSPIGX-UHFFFAOYSA-N |
SMILES |
CON=CC1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES |
CON=CC1=CC=CC=C1[N+](=O)[O-] |
Synonyms |
2-Nitrobenzaldehyde o-methyloxime |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
The physical properties of methanimines are highly dependent on substituents. Key comparisons include:
Key Observations :
- Electron-withdrawing groups (e.g., Cl) increase melting points due to enhanced dipole interactions and lattice stability, whereas electron-donating groups (e.g., OCH₃) reduce melting points by disrupting packing efficiency .
- Selenium-containing analogs (e.g., 6c) exhibit higher melting points, likely due to stronger van der Waals interactions from the larger selenium atom .
Structural and Conformational Differences
Dihedral Angles and Molecular Planarity
- N-Methoxy-1-(2-nitrophenyl)methanimine : The dihedral angle between the nitrophenyl and methoxyphenyl rings is influenced by steric and electronic effects. Similar compounds, such as (E)-1-(2-nitrophenyl)-N-(o-tolyl)methanimine, exhibit dihedral angles of 5.2–6.4°, indicating moderate twist .
- Halogenated Analogs : In (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines, the dihedral angle between aromatic rings is ~56°, driven by weak C–H⋯X (X = Cl, Br) hydrogen bonds and π–π stacking .
Crystal Packing and Intermolecular Interactions
- Nitro Group Position : The 2-nitro group in the target compound induces specific C–H⋯O interactions, while para-nitro analogs (e.g., in adamantane derivatives) exhibit altered packing due to symmetry differences .
- Selenium vs. Oxygen: Selenium-containing methanimines (e.g., 6c) form additional Se⋯N non-covalent interactions, enhancing crystal rigidity compared to oxygenated analogs .
Antimicrobial Activity
- Pyrazoline Derivatives : Compounds like 4-(5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-1-(2-nitrophenyl)methanimine (5) show antimicrobial activity (MIC = 8–16 µg/mL), attributed to the nitro group’s electron-deficient nature enhancing membrane penetration .
Cytotoxicity in Adamantane Derivatives
- 1-(2-Nitrophenyl)-N-(adamantyl)methanimine (7) : Exhibits lower cytotoxicity (IC₅₀ > 100 µM) compared to 3-nitro and 4-nitro analogs, highlighting the positional sensitivity of nitro groups in biological systems .
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